molecular formula C8H12N2O4 B3054060 Methacryloylglycylglycine CAS No. 57950-62-6

Methacryloylglycylglycine

Cat. No.: B3054060
CAS No.: 57950-62-6
M. Wt: 200.19 g/mol
InChI Key: JTYHSQYLBPKGNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methacryloylglycylglycine is synthesized through a process involving the reaction of glycyl-glycine dimer with methacryloyl chloride. The reaction typically occurs in an aqueous solution with sodium hydroxide as a catalyst . The general steps are as follows:

  • Dissolve glycyl-glycine dimer in water.
  • Add sodium hydroxide to the solution.
  • Slowly add methacryloyl chloride while maintaining the reaction temperature.
  • Stir the mixture until the reaction is complete.
  • Purify the product through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification process may include additional steps such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methacryloylglycylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

    Ionic Interactions: The reaction typically occurs in aqueous solutions at room temperature.

Major Products Formed

Mechanism of Action

Methacryloylglycylglycine exerts its effects primarily through its ability to form polymer complexes and nanoparticles. The ionic interactions between its carboxyl groups and the amino groups of other compounds facilitate the formation of stable complexes. These complexes can encapsulate drugs, enhancing their delivery and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methacryloylglycylglycine is unique due to its biocompatibility and ability to form stable polymer complexes with a wide range of compounds. This makes it particularly valuable in the development of drug delivery systems and advanced materials .

Properties

IUPAC Name

2-[[2-(2-methylprop-2-enoylamino)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-5(2)8(14)10-3-6(11)9-4-7(12)13/h1,3-4H2,2H3,(H,9,11)(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYHSQYLBPKGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437175
Record name methacryloylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57950-62-6
Record name methacryloylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure described above is utilized with 132 g (0.1 mol) of glycylglycine, 105 g of methacryloyl chloride, 80 g of sodium hydroxide and 500 mg of p-methoxyphenol at 0°-5° C. White precipitate is formed from the reaction mixture. The precipitate crystallized from water had a melting point of (192°-196° C.). Yield of product was 150 g (70.8%). NMR (DMSO-d6), 11 gamma (s, 1H, COOH), 7.9 gamma (s, 2H, NH), 5.5 gamma (s, 1H, =CH2C), 5.2 gamma (s, 1H, =CH2), 3.5 gamma (d, 4H, CH2), 2.6 gamma (s, 3H, CH3).
Quantity
132 g
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105 g
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80 g
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500 mg
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Using Example 1, glycylglycine was reacted with methacryloyl chloride in water at -10° C. After adjustment to a pH of 3, the white slurry was washed with ethanol to remove sodium chloride and water. The product was dried at 80° C. to obtain a good yield (>75%) product with a melting point of 200°-201° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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